Ethyl 2,6-dimethylisonicotinate physical and chemical properties
Ethyl 2,6-dimethylisonicotinate physical and chemical properties
This guide serves as an advanced technical monograph for Ethyl 2,6-dimethylisonicotinate (CAS 39965-80-5). It is designed for application scientists and synthetic chemists requiring precise physicochemical data, validated synthesis routes, and mechanistic insights into its reactivity.
Synonyms: Ethyl 2,6-dimethylpyridine-4-carboxylate; 2,6-Lutidine-4-carboxylic acid ethyl ester.
CAS Registry Number: 39965-80-5
Molecular Formula:
Executive Summary
Ethyl 2,6-dimethylisonicotinate is a sterically hindered pyridine ester widely utilized as a pharmacophore building block and a ligand in coordination chemistry. Unlike its unmethylated analog (ethyl isonicotinate), the methyl groups at the 2- and 6-positions introduce significant steric bulk around the pyridine nitrogen, altering its basicity and coordination geometry. This compound is a critical intermediate in the synthesis of anti-inflammatory agents and novel hydrazide derivatives.
Molecular Architecture & Identification
The molecule features a
| Identifier | Value |
| SMILES | CCOC(=O)C1=CC(=NC(=C1)C)C |
| InChIKey | TZORNSWZUZDUCU-UHFFFAOYSA-N (Analogous) |
| MDL Number | MFCD00006428 (Base structure reference) |
Self-Validating Spectroscopic Profile (NMR)
To validate the identity of synthesized or purchased lots, use the following diagnostic signals derived from the molecule's symmetry.
-
Proton NMR (
, 400 MHz, ):- 7.50 ppm (s, 2H): The aromatic protons at positions 3 and 5 are chemically equivalent due to the axis of symmetry passing through N and C4. A singlet here confirms the 2,6-substitution pattern.
-
4.39 ppm (q,
Hz, 2H): Methylene protons of the ethyl ester. - 2.58 ppm (s, 6H): Two equivalent methyl groups at positions 2 and 6. A sharp singlet integrating to 6H is the fingerprint of the 2,6-dimethyl motif.
-
1.41 ppm (t,
Hz, 3H): Methyl protons of the ethyl ester.
-
Carbon NMR (
): Expect 6 distinct signals due to symmetry (C2/6, C3/5, C4, Carbonyl, Ester , Ester , Methyls).
Physicochemical Profile
The following data consolidates experimental and predicted values essential for process engineering.
| Property | Value | Condition/Note |
| Boiling Point | 68–73 °C | @ 0.05 Torr (Vacuum distillation) |
| Boiling Point | ~245 °C | @ 760 mmHg (Predicted) |
| Density | 1.056 ± 0.06 g/cm³ | Predicted |
| Refractive Index ( | 1.501 | Standard liquid pyridine derivative range |
| pKa (Conjugate Acid) | ~6.75 | 2,6-dimethyl groups increase basicity vs. isonicotinate (pKa 3.[2]6) via inductive effect (+I). |
| Solubility | Soluble | Ethanol, DCM, Ethyl Acetate, DMSO |
| Solubility | Immiscible | Water (Lipophilic ester) |
| LogP | 2.34 | Predicted (Moderate lipophilicity) |
Synthetic Pathways & Manufacturing
The industrial synthesis of Ethyl 2,6-dimethylisonicotinate typically bypasses the low-yield direct oxidation of collidine. The preferred route involves the esterification of 2,6-dimethylisonicotinic acid , which is accessible via the oxidation of 2,4,6-trimethylpyridine (gamma-collidine) or Hantzsch-type condensations.
Core Synthesis Workflow
The following Graphviz diagram illustrates the logical flow from raw materials to the final ester, highlighting the critical branching point at the acid intermediate.
Figure 1: Synthetic route from 2,4,6-collidine to ethyl 2,6-dimethylisonicotinate.
Detailed Protocol: Fischer Esterification
Rationale: Direct esterification is preferred over acid chloride routes due to the stability of the pyridine ring and the cost-effectiveness of ethanol as both solvent and reagent.
-
Charge: In a 500 mL round-bottom flask, dissolve 2,6-dimethylisonicotinic acid (0.1 mol) in Absolute Ethanol (150 mL).
-
Catalyst: Add Concentrated
(1.0 mL) dropwise. The acid acts as a dehydrating agent and protonates the carbonyl oxygen, activating it for nucleophilic attack. -
Reflux: Heat to reflux (approx. 78 °C) for 6–8 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).
-
Workup:
-
Purification: Distill under high vacuum (0.05 Torr) to collect the fraction boiling at 68–73 °C.
Chemical Reactivity & Functionalization
The reactivity of Ethyl 2,6-dimethylisonicotinate is defined by the interplay between the electrophilic ester and the nucleophilic pyridine nitrogen.
Key Reaction Pathways
-
Hydrazide Formation: Reaction with hydrazine hydrate yields 2,6-dimethylisonicotinic acid hydrazide . This is a critical scaffold for anti-tubercular drug discovery (analogous to Isoniazid).
-
N-Oxidation: The steric bulk of the 2,6-methyl groups retards but does not prevent N-oxidation. Reaction with m-CPBA yields the N-oxide, modifying the electronic density of the ring.
-
Hydrolysis: Base-catalyzed hydrolysis (saponification) regenerates the acid.
Figure 2: Primary reactivity profile and functionalization pathways.
Pharmaceutical & Industrial Applications
Drug Development[5][6]
-
Anti-inflammatory Agents: The 2,6-dimethylisonicotinic acid scaffold is used to synthesize inhibitors of oxidative stress pathways. The methyl groups provide metabolic stability against ring oxidation by cytochrome P450 enzymes compared to unsubstituted pyridines.
-
Antimicrobial Ligands: Hydrazide derivatives synthesized from this ester exhibit activity against Mycobacterium tuberculosis by inhibiting mycolic acid synthesis, leveraging the same mechanism as Isoniazid but with altered lipophilicity.
Coordination Chemistry
-
Steric Gear Ligands: In organometallic chemistry, the ester acts as a hemilabile ligand. The 2,6-methyl groups create a "steric pocket" that directs the geometry of metal complexes (e.g., Copper or Zinc complexes), preventing the formation of certain isomers during catalysis.
Handling, Safety & Storage
GHS Classification: Warning
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[6]
Storage Protocol:
-
Store in a cool, dry place (2–8 °C recommended).
-
Keep under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or N-oxide formation over long periods.
-
Incompatibility: Strong oxidizing agents and strong bases.
References
-
PubChem. (2025). Ethyl 2,6-dimethylisonicotinate Compound Summary. National Library of Medicine. [Link]
-
Organic Syntheses. (1934). 2,6-Dimethylpyridine Synthesis (Hantzsch Method Context). Org. Synth. 1934, 14, 30. [Link](Foundational reference for pyridine ring synthesis).
Sources
- 1. 2,6-DIMETHYLPYRIDINE-4-CARBOXYLIC ACID ETHYL ESTER | 39965-80-5 [amp.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Ethoxyethanol | 110-80-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
